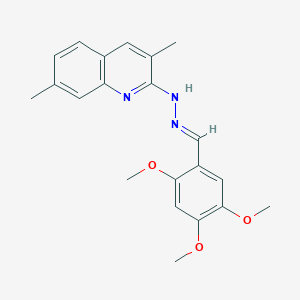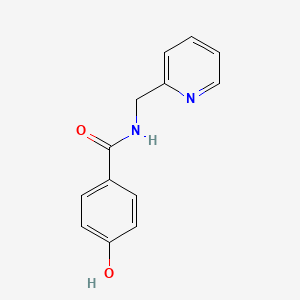![molecular formula C18H13F3N2O2 B5868293 N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea, commonly known as TFNPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFNPU is a urea derivative that belongs to the class of N-aryl-N'-substituted ureas.
Mécanisme D'action
TFNPU exerts its biological effects by inhibiting tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, causing cell cycle arrest and eventual apoptosis. Additionally, TFNPU has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
TFNPU has been shown to exhibit significant biochemical and physiological effects, including antiproliferative, antimicrobial, and anti-inflammatory activities. TFNPU has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TFNPU is its broad-spectrum activity against various microorganisms, including fungi and bacteria. Additionally, TFNPU has a relatively low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of TFNPU is its poor solubility in water, which can limit its potential applications in vivo.
Orientations Futures
There are several potential future directions for research on TFNPU. One area of interest is the development of TFNPU derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of TFNPU in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthetic methods for TFNPU and its derivatives could lead to the discovery of new compounds with improved biological activity.
Méthodes De Synthèse
TFNPU can be synthesized using different methods, including the reaction of 1-naphthylamine with 4-(trifluoromethoxy)phenyl isocyanate. Another method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with 1-naphthylurea in the presence of a base.
Applications De Recherche Scientifique
TFNPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, TFNPU has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization. Additionally, TFNPU has been studied as a potential antifungal and antibacterial agent.
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)25-14-10-8-13(9-11-14)22-17(24)23-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTBEHIIVXPPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)





![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)

![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

